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Introduction
Nerol ((2Z)-3,7-dimethylocta-2,6-dien-1-ol) is a naturally occurring monoterpenoid alcohol and

a key component of various essential oils, including those from neroli, lemongrass, and hops. It

is a geometric isomer of geraniol and is valued for its fresh, sweet, rosy aroma. Beyond its use

in the fragrance and flavor industries, nerol has garnered significant interest in pharmaceutical

research due to its potential therapeutic properties, including anti-inflammatory, antioxidant,

and anticancer activities. Accurate and comprehensive spectroscopic characterization is

fundamental for its identification, quality control, and exploration in drug development. This

guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data of nerol, complete with experimental protocols and data

analysis workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of

nerol.

¹H NMR Spectroscopic Data
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The ¹H NMR spectrum of nerol exhibits characteristic signals for its olefinic, allylic, and

hydroxyl protons. The chemical shifts (δ) are typically reported in parts per million (ppm)

relative to a standard reference, commonly tetramethylsilane (TMS).

Proton Assignment
Chemical Shift (δ) in

CDCl₃ (ppm)
Multiplicity

Coupling Constant

(J) in Hz

H-1 ~4.15 d ~7.0

H-2 ~5.43 t ~7.0

H-4 ~2.08 q ~7.5

H-5 ~2.04 t ~7.5

H-6 ~5.10 t ~7.0

H-8 (CH₃) ~1.68 s -

H-9 (CH₃) ~1.60 s -

H-10 (CH₃) ~1.75 s -

OH Variable br s -

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on each unique carbon atom in the nerol
molecule.
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Carbon Assignment Chemical Shift (δ) in CDCl₃ (ppm)[1]

C-1 ~58.8

C-2 ~124.0

C-3 ~139.4

C-4 ~26.7

C-5 ~32.1

C-6 ~124.7

C-7 ~132.2

C-8 (CH₃) ~17.6

C-9 (CH₃) ~25.7

C-10 (CH₃) ~23.4

Experimental Protocol for NMR Spectroscopy
A detailed workflow for acquiring high-quality NMR spectra of nerol is essential for reproducible

results.
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NMR Experimental Workflow for Nerol

Sample Preparation

Data Acquisition

Data Processing

Weigh ~10-20 mg of pure nerol for ¹H NMR or ~50-100 mg for ¹³C NMR.

Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Ensure the sample height is adequate for the spectrometer's probe.

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent and shim the magnetic field.

Acquire ¹H NMR spectrum using a standard pulse sequence (e.g., zg30). Key parameters: 16-32 scans, relaxation delay of 1-2 s. Acquire ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters: 1024 or more scans, relaxation delay of 2 s.

Apply Fourier transformation to the Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak or TMS.

Integrate the signals in the ¹H NMR spectrum and pick peaks for both ¹H and ¹³C spectra.

Click to download full resolution via product page

NMR Experimental Workflow for Nerol
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which induces molecular vibrations.

IR Spectroscopic Data
The IR spectrum of nerol shows characteristic absorption bands for the hydroxyl (-OH) group,

C-H bonds, and C=C double bonds.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3330 (broad) O-H stretch Alcohol

~2970, 2915, 2855 C-H stretch sp³ C-H

~3020 C-H stretch sp² C-H

~1670 C=C stretch Alkene

~1445 C-H bend CH₂

~1375 C-H bend CH₃

~1000 C-O stretch Primary Alcohol

Experimental Protocol for FT-IR Spectroscopy
For a liquid sample like nerol, Attenuated Total Reflectance (ATR) FT-IR is a convenient and

rapid method.
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FT-IR Experimental Workflow for Nerol

Sample Preparation & Analysis

Data Processing

Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of neat nerol directly onto the center of the ATR crystal.

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

The software automatically subtracts the background spectrum from the sample spectrum.

Perform baseline correction if necessary.

Label the major absorption peaks and assign them to the corresponding functional groups.

Click to download full resolution via product page

FT-IR Experimental Workflow for Nerol

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural confirmation. Nerol is typically

analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Mass Spectrometry Data
The electron ionization (EI) mass spectrum of nerol shows the molecular ion peak ([M]⁺) and

several characteristic fragment ions.

m/z (mass-to-charge ratio) Proposed Fragment Ion Significance

154 [C₁₀H₁₈O]⁺ Molecular Ion

136 [M - H₂O]⁺ Loss of water

121 [M - H₂O - CH₃]⁺
Loss of water and a methyl

group

93 [C₇H₉]⁺ Common fragment in terpenes

69 [C₅H₉]⁺
Isoprenyl cation, often the

base peak

41 [C₃H₅]⁺ Allyl cation

Experimental Protocol for GC-MS
The following outlines a typical workflow for the GC-MS analysis of nerol.
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GC-MS Experimental Workflow for Nerol

Sample Preparation

Gas Chromatography

Mass Spectrometry

Data Analysis

Prepare a dilute solution of nerol (e.g., 100 ppm) in a volatile solvent like hexane or ethyl acetate.

Inject a small volume (e.g., 1 µL) into the GC injector (split or splitless mode).

Separate the components on a suitable capillary column (e.g., DB-5ms or HP-5ms).

Use a temperature program, e.g., start at 60°C, ramp to 240°C at 10°C/min, and hold for 5 min.

The eluent from the GC column enters the MS ion source (typically Electron Ionization at 70 eV).

The ions are separated by the mass analyzer (e.g., quadrupole).

The detector records the abundance of ions at each m/z value.

Identify the peak corresponding to nerol based on its retention time.

Extract the mass spectrum for the nerol peak.

Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

Analyze the fragmentation pattern to confirm the structure.

Click to download full resolution via product page

GC-MS Experimental Workflow for Nerol
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Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a comprehensive characterization

of nerol. ¹H and ¹³C NMR are powerful for complete structural elucidation, IR spectroscopy

confirms the presence of key functional groups, and GC-MS provides molecular weight and

fragmentation information for identification. The data and protocols presented in this guide

serve as a valuable resource for researchers and professionals in the fields of natural product

chemistry, quality control, and drug development, facilitating the accurate and reliable analysis

of nerol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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